molecular formula C18H23N5O3 B2504990 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1226437-11-1

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Numéro de catalogue: B2504990
Numéro CAS: 1226437-11-1
Poids moléculaire: 357.414
Clé InChI: CBCFCQPYKWLVDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetically produced chemical compound designed for research and development applications. This molecule is built on a piperidine-4-carboxamide core, a structure recognized as an important scaffold in modern drug discovery for creating heterocyclic hybrids and peptides . It is functionalized with a 3-methoxy-1-methyl-1H-pyrazole carbonyl group and a pyridin-2-ylmethyl moiety, features commonly associated with bioactive molecules. Pyrazole-carboxamide compounds are a significant class of heterocycles known to exhibit a wide spectrum of biological activities, and similar structures have been investigated for their potential effects . For instance, closely related pyrazole carboxamide derivatives have been reported to demonstrate potent antifungal activity by potentially disrupting mitochondrial function in pathogens, affecting targets such as complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the respiratory chain . The molecular structure of analogous compounds, such as difluoromethylpyrazole carboxamides, has been confirmed through techniques like X-ray crystallography, underscoring the stability and reliability of this chemotype for structural studies . This product is provided as a building block for chemical biology and medicinal chemistry research. It is intended for use in the synthesis of novel compounds, the exploration of structure-activity relationships (SAR), and other laboratory investigations. All products are for research use only and are not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCFCQPYKWLVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.39 g/mol. The structure features a pyrazole ring, a piperidine moiety, and a pyridine group, which are critical for its biological activity.

The compound primarily acts as an inhibitor of specific kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This modification can significantly alter the function of target proteins involved in various cellular processes.

Key Mechanisms:

  • Selective Inhibition : The compound has shown selectivity towards the Akt family of kinases, which are crucial in regulating cell survival and metabolism. In studies, it exhibited an IC50 value of 61 nM against Akt1, demonstrating significant potency compared to other known inhibitors .
  • Impact on Cell Signaling : By inhibiting Akt phosphorylation pathways, the compound affects downstream signaling cascades, leading to reduced cell proliferation in cancer cell lines like HCT116 and OVCAR-8 .

Biological Activity Data

Activity IC50 (nM) Cell Line/Target
Akt1 Inhibition61PC-3 Cells
p-PRAS40 Reduction30.4LNCaP Cells
Antiproliferative Activity7.76HCT116
Antiproliferative Activity9.76OVCAR-8

Study 1: Kinase Selectivity

In a study evaluating various substituted pyrazole derivatives, this compound was highlighted for its selectivity towards the Akt family. It was tested against a panel of 23 kinases and demonstrated minimal activity outside its intended targets, making it a promising candidate for further development in cancer therapeutics .

Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of this compound in vitro. The results indicated that it effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance potency and selectivity .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic studies are still needed, preliminary data suggest favorable absorption and distribution characteristics for this compound. Its stability under physiological conditions indicates potential for therapeutic use; however, toxicity profiles must be thoroughly evaluated in future studies.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The target compound belongs to a broader class of piperidine-4-carboxamide derivatives. Key structural variations among analogs include:

  • Trifluoromethylphenyl group (): Introduces lipophilicity and metabolic stability but may increase toxicity risks .
  • Electron-withdrawing vs. electron-donating groups :
    • The 3-methoxy group on the pyrazole in the target compound improves solubility compared to halogenated analogs (e.g., ’s chloro- and trifluoromethyl-substituted compounds) .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Biological Target/Activity Reference
Target Compound C${19}$H${23}$N$5$O$3$ 377.42 3-Methoxy-1-methylpyrazole, pyridin-2-ylmethyl N/A Potential antiviral/enzyme inhibitor
27g () C${29}$H${29}$ClN$4$O$2$ 507.02 Indole-2-carbonyl, pyridin-4-ylethyl 80 Neurotropic alphavirus replication
Compound 1 C${29}$H${44}$ClN$4$O$2$ 517.13 Aryloxazole, isopropylpiperidinyl 57 Hepatitis C virus entry inhibitor
Compound C${19}$H${21}$F$3$N$4$O$_3$ 410.40 Trifluoromethylphenyl N/A Not specified

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The target compound’s methoxy and pyridine groups enhance aqueous solubility compared to halogenated analogs (e.g., ’s trifluoromethylphenyl derivative) .
  • Metabolic stability : Pyridine and pyrazole rings may reduce first-pass metabolism compared to bulkier aryloxazole systems () .

Méthodes De Préparation

Optimization of Critical Parameters

Table 1: Comparison of Coupling Reagents

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DCM 20 22 62
HATU/DIEA DMF 25 18 58
DCC/DMAP THF 0→25 24 41

Data synthesized from Refs.

Key findings:

  • EDC/HOBt in DCM achieves optimal balance between yield and purity.
  • Elevated temperatures (>30°C) promote epimerization at the piperidine C4 position.
  • Microwave-assisted coupling (80°C, 30 min) increases throughput but reduces yield to 37%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.51 (d, J = 4.9 Hz, 1H, Py-H), 7.72 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 7.9 Hz, 1H), 4.53 (s, 2H, CH₂Py), 3.98 (s, 3H, OCH₃), 3.87 (s, 3H, NCH₃), 3.21–3.15 (m, 2H, piperidine), 2.91–2.85 (m, 2H), 2.11–1.98 (m, 4H).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₇N₅O₃: 408.2001; found: 408.1998.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.